molecular formula C8H19ClN2 B1402565 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride CAS No. 1361112-81-3

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride

Cat. No. B1402565
M. Wt: 178.7 g/mol
InChI Key: OZDWYLMYUDMWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride” is a chemical compound that is part of a collection of rare and unique chemicals . It is related to other compounds such as “2-CYANO-3-(1-METHYL-PIPERIDIN-3-YL)-ACRYLIC ACID ETHYL ESTER, HYDROIODIDE” and "(1-Methyl-piperidin-3-yl)-acetic acid" .

Scientific Research Applications

  • Toxicity and Drug Development : Piperidine derivatives, including those related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride, were studied for their toxicity using the brine shrimp bioassay. Some derivatives were found to be more toxic than others and were suggested for further drug development and in vivo experiments (Gul, Gul, & Erciyas, 2003).

  • Synthesis and Glycosidase Inhibitory Activity : Research has been conducted on the synthesis of compounds related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride, demonstrating potential glycosidase inhibitory activity. These findings are significant for developing new therapeutic agents (Baumann et al., 2008).

  • Antimicrobial Activities : A study synthesized and tested a compound similar to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride for antimicrobial activities. The compound exhibited moderate activities against various bacteria and fungi, indicating its potential use in treating infections (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Chemical Synthesis and Structure Studies : There has been significant interest in synthesizing and studying the crystal structures of compounds related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Thimmegowda et al., 2009).

  • Pharmacological Applications : Research into the pharmacological applications of similar compounds has been conducted, particularly focusing on their potential as antidepressants, antimicrobial agents, and inhibitors of various enzymes (Rameshkumar et al., 2003).

  • Aurora Kinase Inhibitor for Cancer Treatment : A study on aurora kinase inhibitors, which are significant in cancer treatment, identified compounds structurally related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride as potential therapeutic agents (ヘンリー,ジェームズ, 2006).

  • Impact on Pharmacokinetics : Studies have also been conducted to understand the impact of related compounds on the pharmacokinetics of novel inhibitors, especially in the context of enzymatic hydrolysis and drug metabolism (Teffera et al., 2013).

properties

IUPAC Name

2-(1-methylpiperidin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDWYLMYUDMWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
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2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
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2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
Reactant of Route 5
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Reactant of Route 6
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride

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